2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE
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Overview
Description
2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE is a synthetic organic compound that belongs to the class of aminothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the aminothiophene moiety: Amination reactions using appropriate amine sources.
Functionalization: Introduction of the benzoyl and methylphenyl groups through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent selection: Choosing solvents that favor the desired reaction pathway.
Temperature control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE: shares structural similarities with other aminothiophenes, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H16N2OS |
---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
(2R,3R)-5-amino-2-benzoyl-3-(2-methylphenyl)-2,3-dihydrothiophene-4-carbonitrile |
InChI |
InChI=1S/C19H16N2OS/c1-12-7-5-6-10-14(12)16-15(11-20)19(21)23-18(16)17(22)13-8-3-2-4-9-13/h2-10,16,18H,21H2,1H3/t16-,18-/m1/s1 |
InChI Key |
JURXONPFVKNZJL-SJLPKXTDSA-N |
SMILES |
CC1=CC=CC=C1C2C(SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@@H](SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C2C(SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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